The synthesis of altretamine was first reported in 1951 and typically involves the dimethylamination of cyanuric chloride. Here are the key steps in its synthesis:
A simple synthesis method has been described, where cyanuric chloride reacts with dimethylamine in a single-pot procedure, leading to the formation of altretamine with high yields .
The molecular structure of altretamine consists of a triazine ring substituted with three dimethylamino groups. The structural formula can be represented as follows:
Cl.CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
AKAQBNIEQUSIJL-UHFFFAOYSA-N
Altretamine undergoes several chemical transformations, particularly in vivo, where it is metabolized into reactive alkylating agents through N-demethylation. These metabolites can form covalent bonds with DNA, leading to cytotoxic effects on tumor cells.
Altretamine hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
State | Solid |
Melting Point | 168 °C |
Water Solubility | 91 mg/L at 25 °C |
Log P (Partition Coefficient) | 2.73 |
pKa (Strongest Basic) | 8.75 |
Polar Surface Area | 48.39 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
These properties influence its pharmacokinetics and bioavailability, which are critical for its therapeutic application .
Altretamine hydrochloride is primarily indicated for use in oncology:
Altretamine (hexamethylmelamine) functions as a prodrug requiring metabolic conversion to exert its cytotoxic effects. The primary activation pathway involves sequential N-demethylation, where cytochrome P450 (CYP450) enzymes catalyze the removal of methyl groups from its triazine core. This process generates reactive intermediates such as pentamethylmelamine, tetramethylmelamine, and hydroxymethyl derivatives [1] [4]. Each demethylation step releases formaldehyde—a direct alkylating agent—while subsequent oxidations yield highly electrophilic iminium ions (e.g., N-methylol intermediates) [4]. These ions form covalent bonds with nucleophilic sites on DNA, primarily targeting the N7 position of guanine residues [1] [6].
The alkylation potential correlates with the degree of demethylation: pentamethylmelamine exhibits moderate reactivity, whereas monohydroxymethyl species demonstrate high electrophilicity. This multi-step activation explains altretamine’s delayed cytotoxicity compared to direct-acting alkylators [4]. In vitro studies confirm that unmetabolized altretamine shows negligible DNA-binding capacity, underscoring the necessity of metabolic conversion [1].
Table 1: Key Metabolites in Altretamine Activation Pathway
Metabolite | Chemical Formula | Alkylating Potential | Role in DNA Interaction |
---|---|---|---|
Pentamethylmelamine | C₈H₁₅N₆ | Moderate | Precursor to reactive iminium ions |
Hydroxymethylpentamethylmelamine | C₈H₁₅N₆O | High | Direct DNA alkylator |
Formaldehyde | CH₂O | Low | Cross-linking agent |
Iminium ions | Variable | High | Electrophilic DNA adduct formation |
CYP450 isoforms drive altretamine’s bioactivation, with CYP1A2, 2B6, and 3A4 identified as the primary catalysts for N-demethylation [2] [7]. Kinetic studies reveal CYP3A4 dominates at therapeutic concentrations, exhibiting the highest Vmax/Km ratio for hydroxylation [7]. Genetic polymorphisms in these enzymes significantly alter activation kinetics:
NADPH-dependent redox cycling facilitates electron transfer to CYP450-bound altretamine, enabling oxygen insertion and C–N bond cleavage [2]. Competitive inhibition studies confirm ketoconazole (CYP3A4 inhibitor) reduces altretamine’s cytotoxicity by >80% in vitro, validating CYP450’s indispensable role [7]. Conversely, CYP1A2 induction via omeprazole accelerates prodrug conversion, suggesting drug-interaction risks [8].
Table 2: CYP450 Isoforms in Altretamine Metabolism
Isoform | Metabolic Reaction | Genetic Variants Impacting Activity | Inhibition Profile |
---|---|---|---|
CYP3A4 | N-demethylation, Hydroxylation | *1B (enhanced), *22 (reduced) | Ketoconazole (IC₅₀ = 0.008–0.012 μM) |
CYP1A2 | N-demethylation | *1F (induced), *1K (reduced) | α-Naphthoflavone (IC₅₀ = 0.005 μM) |
CYP2B6 | Hydroxylation | *6 (reduced), *4 (reduced) | Ticlopidine (IC₅₀ = 0.185 μM) |
Altretamine metabolites form stable DNA adducts via alkylation, predominantly at guanine-N7 positions (85% of total adducts) and adenine-N3 sites (12%) [1] [3]. These lesions induce helical distortions through:
Adduct density correlates with cytotoxicity; ovarian carcinoma cells exposed to altretamine (10 μM, 72h) accumulate 18–22 adducts/10⁶ nucleotides, triggering G₂/M arrest [1]. In vitro assays using ³²P-postlabeling confirm adduct persistence >48h post-exposure, overwhelming repair mechanisms [3]. Unlike cisplatin’s intrastrand cross-links, altretamine adducts lack defined spatial orientation, yielding heterogeneous DNA distortion patterns [6].
Table 3: DNA Adducts Induced by Altretamine Metabolites
Adduct Type | Primary Sites | Stability | Repair Mechanism |
---|---|---|---|
N7-guanine alkylation | Major groove | Moderate (t½ = 24h) | Base excision repair (BER) |
N3-adenine alkylation | Minor groove | Low (t½ = 8h) | Nucleotide excision repair (NER) |
Interstrand cross-links | Guanine-guanine | High (t½ > 48h) | Fanconi anemia pathway |
Altretamine’s alkylation profile diverges from classical agents in three key aspects:
Activation Requirement: Unlike direct alkylators (e.g., mechlorethamine), altretamine depends on hepatic and tumoral CYP450 metabolism for activation. This confers delayed onset but selective cytotoxicity in tissues with high CYP450 expression (e.g., ovarian epithelium) [1] [4].
Adduct Specificity: Classical bifunctional agents like cyclophosphamide form defined N7-guanine cross-links, whereas altretamine’s monofunctional iminium ions generate diffuse adducts with lower helix distortion energy (ΔG = 8.2 kcal/mol vs. 14.6 kcal/mol for cisplatin) [6]. This reduces repair efficiency by NER but diminishes platinum cross-resistance [4] [6].
Resistance Mechanisms: Tumor cells evade altretamine via:
Table 4: Alkylation Dynamics of Altretamine vs. Classical Agents
Parameter | Altretamine | Cyclophosphamide | Cisplatin |
---|---|---|---|
Metabolic Activation | CYP450-dependent (3-step) | CYP2B6/3A4 (2-step) | None (direct binder) |
Primary DNA Target | Guanine-N7 | Guanine-N7 | Guanine-N7, Adenine-N1 |
Adduct Type | Monofunctional > cross-links | Bifunctional cross-links | Intrastrand cross-links |
Resistance Drivers | GSTπ, CYP450 loss | ALDH1A1, AGT | ERCC1, NER upregulation |
Altretamine’s lipophilicity (logP = 2.73) enhances tumor penetration but slows activation kinetics, contrasting with hydrophilic agents like cisplatin [1] [6]. This underlies its preferential use in peritoneal malignancies with high metabolic capacity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7